molecular formula C14H17N3O3 B2891707 (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide CAS No. 329795-77-9

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide

Cat. No. B2891707
CAS RN: 329795-77-9
M. Wt: 275.308
InChI Key: HZFHGGKXLWIYPP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in the regulation of cell growth, survival, and metabolism.

Mechanism of Action

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide exerts its inhibitory effect on PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and generating phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial signaling molecule that activates downstream effectors, such as Akt and mTOR, which promote cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has several biochemical and physiological effects. It reduces the levels of PIP3, which in turn inhibits the activation of downstream effectors, such as Akt and mTOR. This leads to the inhibition of cell growth and survival. It also affects various physiological processes, such as insulin signaling, inflammation, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in lab experiments are its potency and selectivity for PI3K inhibition. It is also readily available and easy to use. However, it has some limitations, such as its poor solubility in aqueous solutions, which requires the use of organic solvents. It also has a short half-life and can be rapidly metabolized in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in scientific research. One direction is to study its role in the regulation of autophagy, a cellular process that degrades damaged or unwanted cellular components. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Finally, the development of more potent and selective PI3K inhibitors based on the structure of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is another promising direction for future research.
Conclusion:
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a potent and selective inhibitor of PI3K that has been extensively used in scientific research. Its inhibitory effect on PI3K has several biochemical and physiological effects, such as the inhibition of cell growth and survival. Although it has some limitations, its potency and selectivity make it a valuable tool for studying the role of PI3K in various physiological processes and diseases. Future research directions include the study of its role in autophagy, its potential as a therapeutic agent, and the development of more potent and selective PI3K inhibitors.

Synthesis Methods

The synthesis of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a multi-step process that involves the reaction of 4-morpholin-4-ylphenylamine with maleic anhydride, followed by the reduction of the resulting maleamic acid with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has been extensively used in scientific research as a potent and selective inhibitor of PI3K. It has been shown to inhibit the growth and survival of various cancer cells, including breast, prostate, and lung cancer cells. It has also been used to study the role of PI3K in various physiological processes, such as insulin signaling, inflammation, and immune response.

properties

IUPAC Name

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-13(18)5-6-14(19)16-11-1-3-12(4-2-11)17-7-9-20-10-8-17/h1-6H,7-10H2,(H2,15,18)(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHGGKXLWIYPP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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